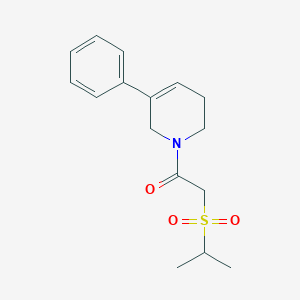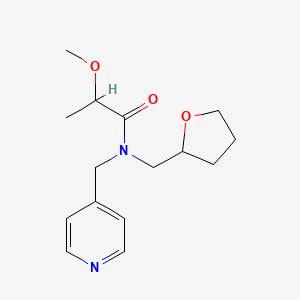
1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone is an organic compound that features a pyridine ring substituted with a phenyl group and a sulfonyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to its pyridine core.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and cellular uptake.
Materials Science: It may serve as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Uptake: The compound can be taken up by cells through passive diffusion or active transport mechanisms, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone: can be compared with other pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity. The presence of the isopropyl sulfonyl group may enhance its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
1-(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)-2-propan-2-ylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-13(2)21(19,20)12-16(18)17-10-6-9-15(11-17)14-7-4-3-5-8-14/h3-5,7-9,13H,6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUNKJSRHHKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)N1CCC=C(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]morpholine-2,4-dicarboxamide](/img/structure/B7056051.png)
![6-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7056060.png)
![[(2S,4R)-4-fluoro-1-(1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7056071.png)
![[(2S,4R)-4-fluoro-1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B7056075.png)
![1-(oxolan-3-yl)-N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]methanesulfonamide](/img/structure/B7056076.png)

![N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7056096.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]-3-methoxybenzonitrile](/img/structure/B7056102.png)
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7056108.png)
![5-fluoro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7056115.png)
![3-ethyl-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B7056120.png)
![1-benzyl-4-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7056128.png)
![[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B7056131.png)
![[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]methanone](/img/structure/B7056134.png)
